Phosphonic acid, [amino(2-bromophenyl)methyl]-
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Overview
Description
Phosphonic acid, [amino(2-bromophenyl)methyl]- is a compound that features a phosphonic acid functional group bonded to an amino group and a 2-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, [amino(2-bromophenyl)methyl]- can be synthesized through the Kabachnik–Fields reaction, which involves the nucleophilic addition of an amine to a carbonyl compound followed by the addition of a dialkyl phosphite to the resulting imine . This reaction can be catalyzed by Lewis acids such as indium chloride, tin tetrachloride, boron trifluoride, zinc chloride, and magnesium bromide . The reaction conditions typically involve mild temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of phosphonic acids often involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., hydrochloric acid) or using the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [amino(2-bromophenyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphate derivatives under oxidative conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Hydrolysis: The ester forms of phosphonic acids can be hydrolyzed to yield the free acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and oxygen.
Substitution: Reagents such as N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Hydrolysis: Acidic or basic conditions are employed for hydrolysis reactions.
Major Products Formed
Oxidation: Phosphate derivatives.
Substitution: Brominated derivatives.
Hydrolysis: Free phosphonic acid.
Scientific Research Applications
Phosphonic acid, [amino(2-bromophenyl)methyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphonic acid, [amino(2-bromophenyl)methyl]- involves its interaction with molecular targets such as enzymes involved in amino acid metabolism . The compound can inhibit these enzymes, leading to altered physiological activity in cells. The phosphonic acid group can also coordinate with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Phosphonic acid, [amino(2-bromophenyl)methyl]- is unique due to the presence of both an amino group and a 2-bromophenyl group, which confer distinct chemical reactivity and biological activity compared to other phosphonic acids
Properties
CAS No. |
174587-52-1 |
---|---|
Molecular Formula |
C7H9BrNO3P |
Molecular Weight |
266.03 g/mol |
IUPAC Name |
[amino-(2-bromophenyl)methyl]phosphonic acid |
InChI |
InChI=1S/C7H9BrNO3P/c8-6-4-2-1-3-5(6)7(9)13(10,11)12/h1-4,7H,9H2,(H2,10,11,12) |
InChI Key |
WVJZCUVVKSVAMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(N)P(=O)(O)O)Br |
Origin of Product |
United States |
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